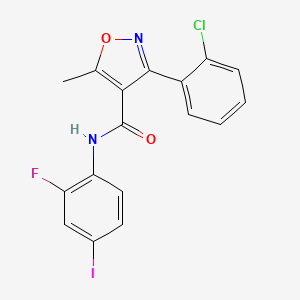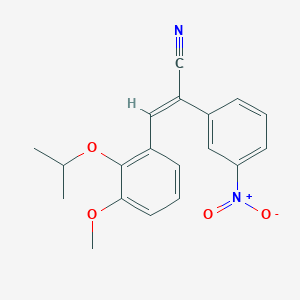
3-(2-chlorophenyl)-N-(2-fluoro-4-iodophenyl)-5-methyl-4-isoxazolecarboxamide
Overview
Description
3-(2-chlorophenyl)-N-(2-fluoro-4-iodophenyl)-5-methyl-4-isoxazolecarboxamide, also known as CFIMPI, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
3-(2-chlorophenyl)-N-(2-fluoro-4-iodophenyl)-5-methyl-4-isoxazolecarboxamide works by binding to specific receptors in the body, including the adenosine receptor and the cannabinoid receptor. By binding to these receptors, 3-(2-chlorophenyl)-N-(2-fluoro-4-iodophenyl)-5-methyl-4-isoxazolecarboxamide can modulate various signaling pathways in the body, leading to a range of physiological effects.
Biochemical and Physiological Effects
3-(2-chlorophenyl)-N-(2-fluoro-4-iodophenyl)-5-methyl-4-isoxazolecarboxamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor properties. In addition, 3-(2-chlorophenyl)-N-(2-fluoro-4-iodophenyl)-5-methyl-4-isoxazolecarboxamide has been shown to modulate the immune system and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(2-chlorophenyl)-N-(2-fluoro-4-iodophenyl)-5-methyl-4-isoxazolecarboxamide is its high potency and selectivity, which makes it a valuable tool for studying specific signaling pathways in the body. However, 3-(2-chlorophenyl)-N-(2-fluoro-4-iodophenyl)-5-methyl-4-isoxazolecarboxamide also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on 3-(2-chlorophenyl)-N-(2-fluoro-4-iodophenyl)-5-methyl-4-isoxazolecarboxamide, including:
1. Developing more efficient synthesis methods to increase the yield and purity of 3-(2-chlorophenyl)-N-(2-fluoro-4-iodophenyl)-5-methyl-4-isoxazolecarboxamide.
2. Investigating the potential applications of 3-(2-chlorophenyl)-N-(2-fluoro-4-iodophenyl)-5-methyl-4-isoxazolecarboxamide in the treatment of other diseases, such as diabetes and cardiovascular disease.
3. Studying the pharmacokinetics and pharmacodynamics of 3-(2-chlorophenyl)-N-(2-fluoro-4-iodophenyl)-5-methyl-4-isoxazolecarboxamide in humans to determine its safety and efficacy as a potential therapeutic agent.
4. Exploring the potential of 3-(2-chlorophenyl)-N-(2-fluoro-4-iodophenyl)-5-methyl-4-isoxazolecarboxamide as a tool for studying the role of specific signaling pathways in the body.
5. Investigating the potential of 3-(2-chlorophenyl)-N-(2-fluoro-4-iodophenyl)-5-methyl-4-isoxazolecarboxamide as a diagnostic tool for detecting specific diseases or biomarkers.
In conclusion, 3-(2-chlorophenyl)-N-(2-fluoro-4-iodophenyl)-5-methyl-4-isoxazolecarboxamide is a promising chemical compound that has potential applications in the field of medicinal chemistry. Its high potency and selectivity make it a valuable tool for studying specific signaling pathways in the body, and its anti-inflammatory, antioxidant, and anti-tumor properties make it a potential therapeutic agent for a range of diseases. However, further research is needed to fully understand the mechanisms of action and potential applications of 3-(2-chlorophenyl)-N-(2-fluoro-4-iodophenyl)-5-methyl-4-isoxazolecarboxamide.
Scientific Research Applications
3-(2-chlorophenyl)-N-(2-fluoro-4-iodophenyl)-5-methyl-4-isoxazolecarboxamide has been studied extensively for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 3-(2-chlorophenyl)-N-(2-fluoro-4-iodophenyl)-5-methyl-4-isoxazolecarboxamide has been shown to inhibit the growth of cancer cells by blocking the activity of specific enzymes involved in cell division. In Alzheimer's and Parkinson's disease research, 3-(2-chlorophenyl)-N-(2-fluoro-4-iodophenyl)-5-methyl-4-isoxazolecarboxamide has been shown to reduce inflammation and oxidative stress in the brain, which are known to contribute to the development of these diseases.
properties
IUPAC Name |
3-(2-chlorophenyl)-N-(2-fluoro-4-iodophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFIN2O2/c1-9-15(16(22-24-9)11-4-2-3-5-12(11)18)17(23)21-14-7-6-10(20)8-13(14)19/h2-8H,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEMAOCOGTVYTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=C(C=C(C=C3)I)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFIN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[5-(4-bromophenyl)-2-furyl]-2-(2-fluorophenyl)acrylonitrile](/img/structure/B3606999.png)
![2-{2-bromo-4-[2-cyano-2-(3-nitrophenyl)vinyl]-6-methoxyphenoxy}-N-phenylacetamide](/img/structure/B3607020.png)
![{2-bromo-4-[2-cyano-2-(3-nitrophenyl)vinyl]-6-methoxyphenoxy}acetic acid](/img/structure/B3607023.png)

![4-(5-chloro-2-methylphenyl)-N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-piperazinecarboxamide](/img/structure/B3607034.png)
![N'-[(2-bromo-4-tert-butylphenoxy)acetyl]-2-methylbenzohydrazide](/img/structure/B3607045.png)
![1-[(2-bromo-4-tert-butylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3607066.png)
![N-[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-chloro-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B3607068.png)
![1-[(3-iodo-4-methoxybenzoyl)oxy]-2,5-pyrrolidinedione](/img/structure/B3607074.png)

![5-(4-chlorophenyl)-N-methyl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3607086.png)
![7-(difluoromethyl)-N-(4-ethylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3607087.png)